Lipophilicity Modulation: LogP 1.69 vs. Non‑Fluorinated Methyl Hexanoate (LogP 2.50)
Methyl 6-fluorohexanoate exhibits a measured/calculated LogP of 1.69 , a reduction of 0.81 log units relative to methyl hexanoate (XLogP 2.50) [1] and 0.51 log units below methyl 6-chlorohexanoate (LogP 2.20) [2]. The terminal fluorine thus acts as a lipophilicity‑lowering bioisostere, whereas chlorine at the same position yields an intermediate value.
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP 1.69 (calculated) |
| Comparator Or Baseline | Methyl hexanoate XLogP 2.50; Methyl 6-chlorohexanoate LogP 2.20; Ethyl 6-fluorohexanoate XLogP3-AA 1.8 |
| Quantified Difference | ΔLogP: −0.81 vs. methyl hexanoate; −0.51 vs. methyl 6-chlorohexanoate; −0.11 to −0.39 vs. ethyl 6-fluorohexanoate |
| Conditions | Predicted/calculated values from commercial databases and cheminformatics platforms; no single head‑to‑head shake‑flask study identified. |
Why This Matters
For procurement, the lower lipophilicity of the fluoro‑methyl ester translates into distinct chromatographic retention (HPLC), solubility, and protein‑binding profiles relative to non‑fluorinated or chloro analogs, directly impacting synthetic‑route design and bioassay reproducibility.
- [1] Plantaedb. Methyl hexanoate – XLogP 2.50. https://plantaedb.com/ (accessed 2026-04-25). View Source
- [2] SIELC Technologies. Methyl 6-chlorohexanoate – LogP 2.20. https://www.sielc.com/ (accessed 2026-04-25). View Source
